molecular formula C29H20ClN3 B4689195 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

Cat. No.: B4689195
M. Wt: 445.9 g/mol
InChI Key: IWVQNGRKQQXILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with triphenylamine in the presence of a catalyst can lead to the formation of the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl and triphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN3/c30-24-16-18-25(19-17-24)33-26(21-10-4-1-5-11-21)20-32-28(23-14-8-3-9-15-23)27(31-29(32)33)22-12-6-2-7-13-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQNGRKQQXILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
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1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
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1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

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